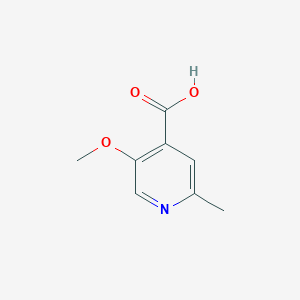

![molecular formula C16H16FN3O3S B2703151 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide CAS No. 1904199-21-8](/img/structure/B2703151.png)

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

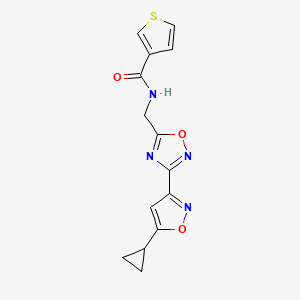

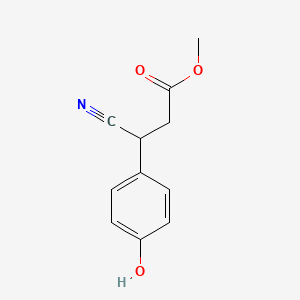

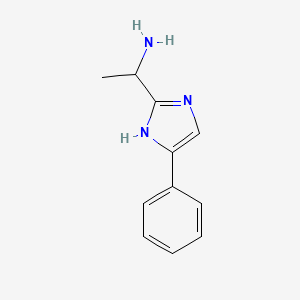

The molecule appears to contain several functional groups, including a fluoro-substituted oxazepine ring, an amide group, and a thiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

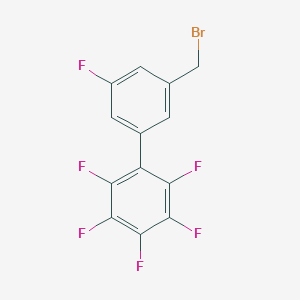

The presence of multiple heterocyclic rings (oxazepine and thiazole) and a fluorine atom suggests that this compound could have interesting electronic properties. The amide group could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the fluorine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine, a highly electronegative atom, could influence the compound’s polarity. The heterocyclic rings and amide group could also influence properties like boiling point, melting point, and solubility .Applications De Recherche Scientifique

Inhibition of Protoporphyrinogen Oxidase (Protox)

The mode of action of compounds similar to the one has been identified as inhibition of protoporphyrinogen oxidase (protox) . This enzyme is involved in the biosynthesis of heme, a component of hemoglobin, cytochromes, and other hemoproteins. Inhibiting this enzyme could have potential applications in treating diseases where heme production is dysregulated .

Anticonvulsant Effect

A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which are structurally similar to your compound, were synthesized and evaluated for their anticonvulsant effect . This suggests that your compound could potentially be used in the development of new anticonvulsant drugs .

Neurotoxicity Studies

The same series of compounds were also evaluated for their neurotoxicity in mice . This suggests that your compound could be used in neurotoxicity studies to understand its effects on the nervous system .

Organic Light Emitting Diodes (OLEDs)

Compounds with similar structures have been used in the development of organic light emitting diodes (OLEDs) . Your compound could potentially be used in similar applications .

High Conductivity Polymers

A team of researchers developed a solution-processed n-type conducting polymer with ultrahigh conductivity . Your compound, with its similar structure, could potentially be used in the development of high conductivity polymers .

Mécanisme D'action

Target of Action

The primary targets of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

The exact mode of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide It’s worth noting that similar compounds have shown anticonvulsant activities . This suggests that this compound might interact with its targets, possibly neuronal ion channels or receptors, to modulate their activity and reduce seizure activity.

Biochemical Pathways

The specific biochemical pathways affected by N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may affect pathways related to neuronal excitability and neurotransmission.

Result of Action

The molecular and cellular effects of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Similar compounds have shown anticonvulsant activities , suggesting that this compound may have similar effects at the molecular and cellular level, possibly by reducing neuronal excitability and seizure activity.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-10-15(24-9-19-10)16(22)18-4-5-20-7-11-6-12(17)2-3-13(11)23-8-14(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHXKLNCLWHUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2703069.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2703078.png)

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane](/img/structure/B2703085.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2703086.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2703089.png)